3-Benzyloxyaniline
Overview
Description
Cytotec, known generically as misoprostol, is a synthetic prostaglandin E1 analog. It is primarily used to prevent and treat stomach and duodenal ulcers, induce labor, cause abortions, and treat postpartum bleeding due to poor contraction of the uterus . Misoprostol was granted FDA approval on December 27, 1988 .
Preparation Methods
Misoprostol is synthesized through a multi-step chemical process. The synthetic route involves the esterification of a prostaglandin intermediate, followed by selective reduction and oxidation steps to introduce the necessary functional groups . Industrial production methods typically involve large-scale chemical synthesis using similar reaction conditions but optimized for efficiency and yield .
Chemical Reactions Analysis
Misoprostol undergoes various chemical reactions, including:
Oxidation: Misoprostol can be oxidized to form prostaglandin F analogs.
Reduction: The ketone group in misoprostol can be reduced to form alcohol derivatives.
Substitution: Misoprostol can undergo substitution reactions to modify its functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are prostaglandin analogs with varying biological activities .
Scientific Research Applications
Misoprostol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study prostaglandin analogs and their chemical properties.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Extensively used in clinical research for its applications in inducing labor, managing miscarriages, and preventing postpartum hemorrhage
Mechanism of Action
Misoprostol exerts its effects by stimulating prostaglandin E1 receptors on parietal cells in the stomach, leading to reduced gastric acid secretion . It also increases mucus and bicarbonate secretion, thickening the mucosal bilayer to protect the stomach lining . In the uterus, misoprostol binds to myometrial cells, causing strong contractions that lead to the expulsion of tissue .
Comparison with Similar Compounds
Misoprostol is often compared with other prostaglandin analogs and gastrointestinal agents:
Omeprazole: A proton pump inhibitor used to reduce stomach acid production.
Sucralfate: A gastrointestinal agent that coats ulcers with a protective film.
Methylergometrine: Used in combination with misoprostol for medical abortions.
Misoprostol’s uniqueness lies in its dual action on both the gastrointestinal and reproductive systems, making it a versatile compound in medical applications .
Properties
IUPAC Name |
3-phenylmethoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPFOKFDBICQMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022156 | |
Record name | 3-Benzyloxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1484-26-0 | |
Record name | 3-(Benzyloxy)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1484-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Benzyloxyaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Benzyloxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-benzyloxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.597 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-BENZYLOXYANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAB1VDA972 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: What is the significance of 3-Benzyloxyaniline in the synthesis of the investigated isoxazole derivatives?
A1: this compound serves as a crucial building block in the synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives. [] These derivatives are formed by coupling 5-substituted isoxazole-3-carboxylic acids with substituted-3-benzyloxyaniline using coupling agents like DCC/HOBT. [] The inclusion of this compound introduces structural diversity to the final compounds, which is essential for exploring their structure-activity relationships and ultimately identifying potential drug candidates.
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